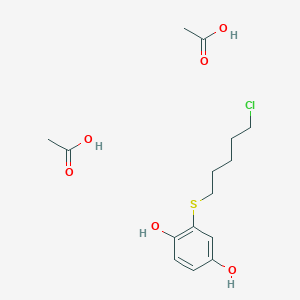
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol is an organic compound that features a benzene ring substituted with a sulfanyl group and a chloropentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol typically involves the following steps:
Formation of the Benzene Derivative: The starting material, benzene-1,4-diol, undergoes a substitution reaction with a chloropentylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl groups on the benzene ring are replaced by the chloropentylsulfanyl group.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloropentyl chain, potentially converting the chloropentyl group to a pentyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pentyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The chloropentyl chain may also interact with lipid membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diol: A simpler analog without the sulfanyl and chloropentyl groups.
2-(5-chloropentylsulfanyl)benzene-1,4-diol: Lacks the acetic acid moiety.
Acetic acid;2-(5-chloropentyl)benzene-1,4-diol: Similar structure but without the sulfanyl group.
Uniqueness
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol is unique due to the presence of both the sulfanyl and chloropentyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
89706-24-1 |
|---|---|
Molecular Formula |
C15H23ClO6S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H15ClO2S.2C2H4O2/c12-6-2-1-3-7-15-11-8-9(13)4-5-10(11)14;2*1-2(3)4/h4-5,8,13-14H,1-3,6-7H2;2*1H3,(H,3,4) |
InChI Key |
RQUWHBLIMLGUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1O)SCCCCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















